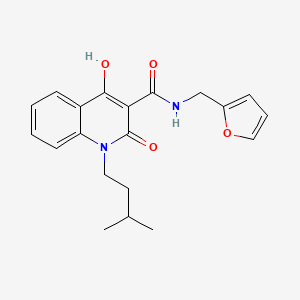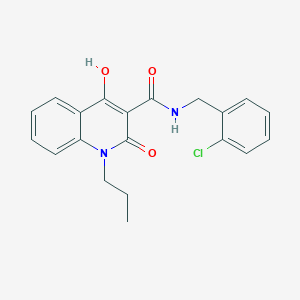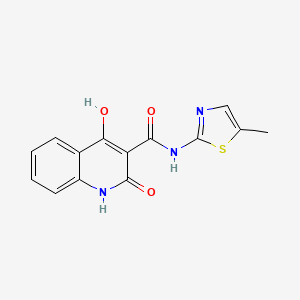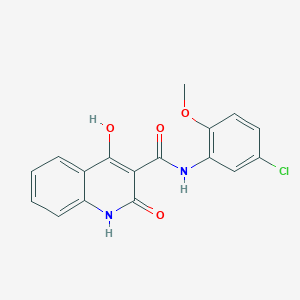
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CQ1, is a synthetic compound that belongs to the quinolinecarboxamide family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurobiology, N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential neuroprotective effects. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In addition, N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
In immunology, N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. This suggests that N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide may have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed to exert its effects through multiple pathways, including the inhibition of DNA topoisomerase II, the modulation of intracellular calcium levels, and the activation of the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and modulate immune function. In addition, N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to increase glucose uptake and improve insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. In addition, N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied, and its effects have been well-characterized in a variety of experimental systems.
However, there are also some limitations to the use of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments. For example, its effects may vary depending on the cell type or experimental system used. In addition, the optimal concentration and duration of treatment may need to be determined for each experimental system.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research could focus on the development of more potent analogs of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide with improved efficacy and selectivity. Another area of research could focus on the use of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in combination with other drugs or therapies for the treatment of cancer, neurodegenerative diseases, and other disorders. Finally, further research is needed to fully elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its potential applications in various fields of scientific research.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with ethyl acetoacetate, followed by cyclization and oxidation reactions. The final product is obtained through the reaction of the intermediate compound with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-13-7-6-9(18)8-12(13)20-17(23)14-15(21)10-4-2-3-5-11(10)19-16(14)22/h2-8H,1H3,(H,20,23)(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRYCYROWLKCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

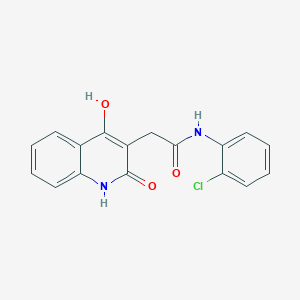
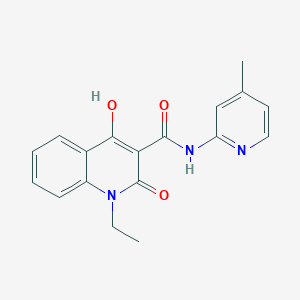
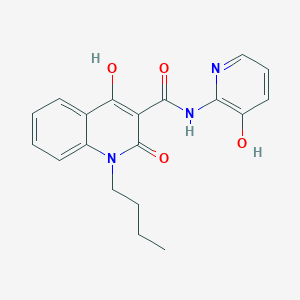
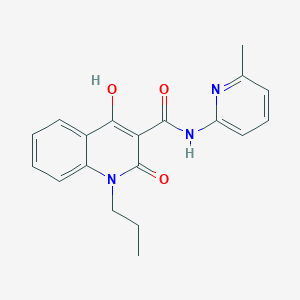
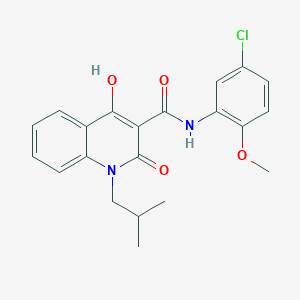

![4-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913535.png)
![ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5913548.png)

![4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913566.png)
